molecular formula C9H6O3 B15195541 2-Ethynyl-5-methoxybenzo-1,4-quinone CAS No. 82511-23-7

2-Ethynyl-5-methoxybenzo-1,4-quinone

Cat. No.: B15195541
CAS No.: 82511-23-7
M. Wt: 162.14 g/mol
InChI Key: ISBDNZMXGHATOW-UHFFFAOYSA-N
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Description

2-Ethynyl-5-methoxybenzo-1,4-quinone is a chemical compound with the molecular formula C9H6O3. It is a member of the quinone family, which is characterized by a six-membered aromatic ring with two carbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-methoxybenzo-1,4-quinone typically involves the reaction of 2-methoxybenzo-1,4-quinone with an ethynylating agent under controlled conditions. One common method is the use of ethynyl magnesium bromide in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-methoxybenzo-1,4-quinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinones, hydroquinones, and other aromatic derivatives.

Scientific Research Applications

2-Ethynyl-5-methoxybenzo-1,4-quinone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-methoxybenzo-1,4-quinone involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. It may also interact with specific molecular targets, such as enzymes and receptors, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethynylbenzo-1,4-quinone
  • 5-Methoxybenzo-1,4-quinone
  • 2-Methoxybenzo-1,4-quinone

Uniqueness

2-Ethynyl-5-methoxybenzo-1,4-quinone is unique due to the presence of both ethynyl and methoxy groups on the quinone ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the ethynyl group can participate in additional chemical reactions, providing opportunities for further functionalization and derivatization .

Properties

CAS No.

82511-23-7

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

2-ethynyl-5-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C9H6O3/c1-3-6-4-8(11)9(12-2)5-7(6)10/h1,4-5H,2H3

InChI Key

ISBDNZMXGHATOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C(=CC1=O)C#C

Origin of Product

United States

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